molecular formula C13H12FNO3S B10970020 N-(3-fluorophenyl)-3-methoxybenzenesulfonamide

N-(3-fluorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10970020
M. Wt: 281.30 g/mol
InChI Key: BZPGPNSVKOGNCX-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 3-fluoroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(3-fluorophenyl)-3-methoxybenzene-1-sulfonamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a bromine atom instead of a methoxy group.

    4-Fluoro-N’-(3-fluorophenyl)benzimidamide: Contains a benzimidamide moiety instead of a sulfonamide group.

    N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Features a thiazolylurea group instead of a methoxybenzene group

Uniqueness

N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide is unique due to the presence of both a fluorophenyl group and a methoxybenzene group attached to the sulfonamide moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H12FNO3S

Molecular Weight

281.30 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H12FNO3S/c1-18-12-6-3-7-13(9-12)19(16,17)15-11-5-2-4-10(14)8-11/h2-9,15H,1H3

InChI Key

BZPGPNSVKOGNCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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